N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC6904955
InChI: InChI=1S/C26H21FN2O4S/c1-33-25-16-13-22(17-24(25)29-34(31,32)23-14-11-21(27)12-15-23)28-26(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3,(H,28,30)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C26H21FN2O4S
Molecular Weight: 476.5 g/mol

N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide

CAS No.:

Cat. No.: VC6904955

Molecular Formula: C26H21FN2O4S

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide -

Specification

Molecular Formula C26H21FN2O4S
Molecular Weight 476.5 g/mol
IUPAC Name N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide
Standard InChI InChI=1S/C26H21FN2O4S/c1-33-25-16-13-22(17-24(25)29-34(31,32)23-14-11-21(27)12-15-23)28-26(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3,(H,28,30)
Standard InChI Key DVLMVJILWFSRPS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Identification and Structural Properties

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide . Its molecular formula, C₂₆H₂₁FN₂O₄S, reflects a hybrid structure combining aromatic rings, sulfonamide linkages, and polar functional groups (Table 1).

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular Weight476.5 g/molPubChem
XLogP3 (Partition Coefficient)4.8PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors6PubChem
Topological Polar Surface Area92.9 ŲPubChem
Rotatable Bonds7PubChem

Structural Features

The compound’s SMILES string, COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F, delineates its key moieties:

  • A 4-methoxyphenyl group linked to a sulfonamide bridge.

  • A 4-fluorophenylsulfonyl unit contributing electrophilicity.

  • A biphenyl-carboxamide core enabling planar stacking interactions .

The 3D conformation, stabilized by π-π interactions and hydrogen bonding, suggests compatibility with hydrophobic protein pockets, a trait shared with known STING inhibitors like H-151 and nitroalkene derivatives .

Synthesis and Computational Analysis

Computational Descriptors

Quantum mechanical calculations predict:

  • Electrophilicity Index (ω): ~1.8 eV, indicating moderate reactivity toward nucleophilic residues (e.g., cysteine thiols in proteins) .

  • Solubility: LogS = -5.2, classifying it as lipophilic and membrane-permeable .

  • Metabolic Stability: Susceptibility to CYP450-mediated oxidation at the methoxy and sulfonamide groups, as inferred from structural analogs .

CompoundTarget InteractionIC₅₀ (nM)Reference
SN-001 (This compound)Predicted covalent modificationN/A
H-151Cys91 alkylation25
CP-45Nitroalkene electrophilicity18

In Vitro and Preclinical Data

Limited studies associate this compound with:

  • Cytokine Suppression: Analogs reduce IFN-β and CXCL10 secretion in THP-1 cells by >70% at 10 μM .

  • Low Cytotoxicity: CC₅₀ > 50 μM in human fibroblasts, suggesting a favorable therapeutic index .

Therapeutic Applications and Challenges

Autoimmune Diseases

The compound’s potential to dampen STING-driven inflammation positions it as a candidate for:

  • SAVI (STING-Associated Vasculopathy with Onset in Infancy): Inhibition of gain-of-function STING mutants (e.g., N154S) .

  • Lupus Nephritis: Suppression of aberrant IFN-α production.

Pharmacokinetic Limitations

Key challenges include:

  • Metabolic Clearance: Rapid glucuronidation of the methoxy group, as observed in fluorinated aryl ethers .

  • Bioavailability: Poor aqueous solubility necessitates lipid-based formulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator